
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- is a heterocyclic compound that belongs to the indeno-pyridine family This compound is characterized by its unique structure, which includes an indeno-pyridine core with a hydroxy and methyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted benzaldehydes and pyridine derivatives can undergo condensation reactions followed by cyclization to form the indeno-pyridine core. The hydroxy and methyl groups are introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods like chromatography and crystallization ensures the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indeno-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Aplicaciones Científicas De Investigación
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. The hydroxy and methyl groups play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
5H-Indeno(1,2-b)pyridin-5-one: Lacks the hydroxy and methyl substituents.
4-Methyl-5H-indeno(1,2-b)pyridin-5-one: Similar structure but without the hydroxy group.
6-Hydroxy-5H-indeno(1,2-b)pyridin-5-one: Similar structure but without the methyl group.
Uniqueness
5H-Indeno(1,2-b)pyridin-5-one, 6-hydroxy-4-methyl- is unique due to the presence of both hydroxy and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
112368-59-9 |
|---|---|
Fórmula molecular |
C13H9NO2 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
6-hydroxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C13H9NO2/c1-7-5-6-14-12-8-3-2-4-9(15)11(8)13(16)10(7)12/h2-6,15H,1H3 |
Clave InChI |
PJAOMBJIHSQMQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=C1)C3=C(C2=O)C(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


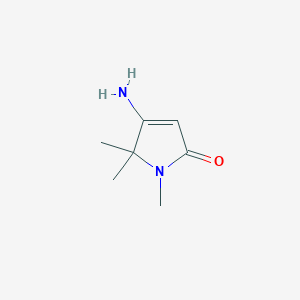
![1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[(methylthio)phenylmethylene]-](/img/structure/B14313318.png)
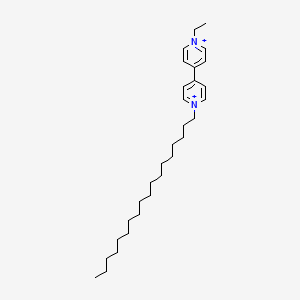



![1-[(But-2-en-1-yl)oxy]cyclohex-1-ene](/img/structure/B14313347.png)

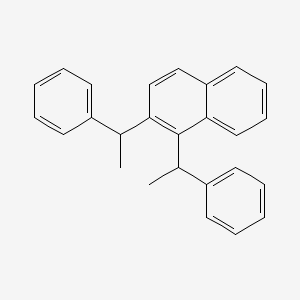
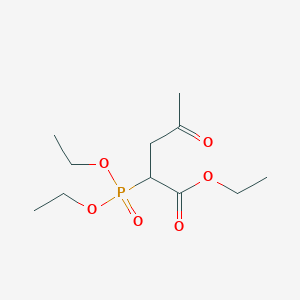

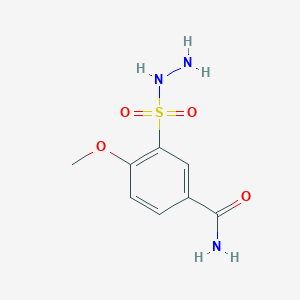
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)
